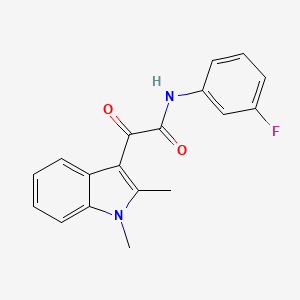

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXGNHQLNWILSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features an indole moiety linked to a fluorophenyl group, which is known for its role in various biological processes.

Chemical Structure and Properties

The molecular formula of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide is , with a molecular weight of approximately 316.32 g/mol. The structure includes a 1,2-dimethylindole core, which is recognized for its nucleophilic properties and ability to participate in electrophilic aromatic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN2O2 |

| Molecular Weight | 316.32 g/mol |

| IUPAC Name | 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide |

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. The indole ring and the fluorophenyl group are hypothesized to bind to enzymes or receptors that regulate tumor growth and proliferation. Preliminary studies suggest that the compound may inhibit key signaling pathways associated with malignancies.

Antitumor Effects

Studies have highlighted the anticancer potential of compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide. For instance, derivatives of N-substituted 2-oxoacetamides with indole groups have shown promising cytotoxicity against various cancer cell lines, including colorectal and lung cancers. The mechanism may involve the inhibition of specific enzymes or receptors that promote tumor growth.

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicate significant activity against solid tumors, suggesting its potential as a lead compound for drug development.

Case Studies

Case Study 1: Colorectal Cancer

A study investigated the effects of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide on colorectal cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Lung Cancer

Another study focused on lung cancer models where the compound exhibited substantial antitumor activity. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide can be contrasted with other related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(3-fluorophenyl)-2-oxoacetamide | Lacks dimethyl groups | Reduced cytotoxicity |

| 2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenyl)-2-oxoacetamide | Lacks fluorine atom | Lower binding affinity |

| 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Contains chlorine instead of fluorine | Different electronic properties |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Indole Core

Adamantane-Substituted Indole Derivatives ()

Compounds such as N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide feature a bulky adamantane group on the indole ring. These derivatives exhibit high synthetic yields (81.5–91.5%) and robust structural validation via NMR and HRMS. The adamantane group enhances lipophilicity, which may improve membrane permeability but could also reduce solubility compared to the dimethyl-substituted target compound.

Azabicyclohexane-Indole Hybrids ()

Derivatives like N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetamide incorporate rigid azabicyclohexane scaffolds. These structures are designed for HIV-1 entry inhibition, where the bicyclic system likely stabilizes receptor interactions. In contrast, the target compound’s simpler dimethylindole scaffold may offer synthetic accessibility and metabolic stability.

Halogenated Indole Derivatives ()

Amide Substitution and Bioactivity

Cannabinoid Receptor Ligands ()

Compounds like N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-indol-3-yl)-2-oxoacetamide target cannabinoid receptors. The hydroxyethyl and furan groups enhance hydrogen bonding and π-π interactions, respectively. The target compound’s 3-fluorophenyl group may similarly engage in halogen bonding, improving receptor selectivity.

Anticancer Agents ()

D-24851’s pyridinyl glyoxylamide moiety contributes to its microtubule destabilization activity. The target compound’s fluorophenyl group, while smaller, could modulate binding to hydrophobic pockets in therapeutic targets without inducing neurotoxicity.

Data Tables

Table 2. Halogen Effects on Bioactivity

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aniline.

- Catalyst optimization : For cross-coupling, Pd(OAc)₂ with Xantphos improves efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Indole alkylation | AlCl₃, CH₃I, DCM, 0°C → RT | 60-75% | |

| Oxoacetamide formation | Oxalyl chloride, THF, reflux | 70-85% | |

| N-arylation | Pd(OAc)₂, Xantphos, K₂CO₃, toluene, 110°C | 50-65% |

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. The fluorophenyl C-F stretch appears at ~1250 cm⁻¹ .

- NMR :

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., amide N-H⋯O interactions) .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Contradictions often arise from variations in assay conditions or structural impurities. Methodological solutions include:

- Dose-response standardization : Use a wide concentration range (nM to μM) to identify IC₅₀ discrepancies .

- Structural validation : Compare experimental FT-IR/¹H NMR data with computational predictions (DFT) to rule out isomerization or degradation .

- Target-specific assays : Perform competitive binding assays (e.g., SPR, ITC) to confirm interactions with proposed enzymes/receptors .

Example : If one study reports anti-inflammatory activity while another does not, validate purity via HPLC (>98%) and retest using LPS-induced TNF-α suppression in macrophages .

What strategies optimize the compound’s reactivity for targeted modifications (e.g., oxidation or substitution)?

Q. Advanced

- Oxidation : Use mild oxidizing agents (e.g., MnO₂ in acetone) to selectively modify the indole methyl groups without degrading the acetamide .

- Electrophilic substitution : Activate the fluorophenyl ring via nitration (HNO₃/H₂SO₄) or sulfonation, leveraging the fluorine’s meta-directing effect .

- Protection/deprotection : Temporarily protect the amide group with Boc anhydride during indole functionalization .

Q. Table 2: Reaction Optimization Parameters

| Modification Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Indole oxidation | MnO₂, acetone, RT, 12 h | Selective CH₃ → COOH conversion | |

| Fluorophenyl nitration | HNO₃ (fuming), H₂SO₄, 0°C | Meta-nitro derivative (70% yield) |

How do substituent variations (e.g., fluorine vs. chlorine) on the phenyl ring affect electronic properties and bioactivity?

Q. Advanced

- Electronic effects : Fluorine’s electronegativity increases ring electron deficiency, enhancing hydrogen-bond acceptor capacity. Chlorine’s larger size may sterically hinder target binding .

- Bioactivity : Fluorine improves metabolic stability and membrane permeability compared to chlorine. Compare logP values (ClogP: F = 2.1 vs. Cl = 2.8) to assess hydrophobicity .

- Computational modeling : DFT calculations (e.g., Mulliken charges) show fluorine’s stronger electron-withdrawing effect on the acetamide moiety, altering binding affinity .

What computational approaches predict the compound’s binding modes with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The fluorophenyl group may occupy the hydrophobic pocket, while the acetamide forms H-bonds with Arg120 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the indole-enzyme complex. RMSD <2 Å indicates stable binding .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.